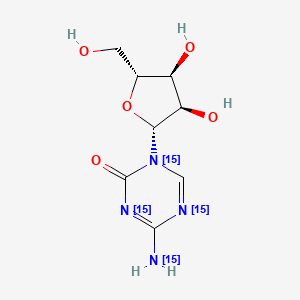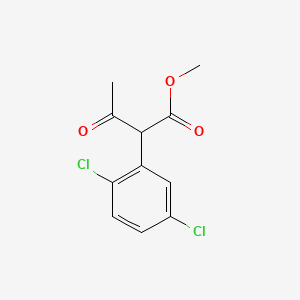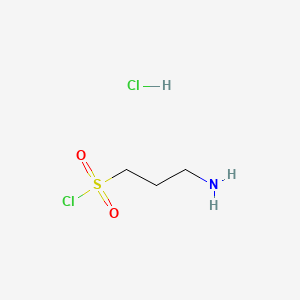
5-Azacytidine-15N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azacytidine-15N4, also known as azacitidine-15N4, is a pyrimidine nucleoside analog. It is a modified form of the naturally occurring nucleoside cytidine, where the fifth carbon atom is replaced by a nitrogen atom. This compound has gained significant attention due to its wide range of biological effects, particularly its role as a hypomethylating agent in the treatment of various cancers, including myelodysplastic syndromes and acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azacytidine-15N4 typically involves the incorporation of nitrogen isotopes into the azacitidine molecule. One common method involves the reaction of cytidine with sodium nitrite under acidic conditions to introduce the nitrogen atom at the fifth position. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-Azacytidine-15N4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions .
Scientific Research Applications
5-Azacytidine-15N4 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study nucleoside analogs and their chemical properties.
Biology: The compound is used to investigate the role of DNA methylation in gene expression and regulation.
Medicine: this compound is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia due to its hypomethylating properties.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
5-Azacytidine-15N4 exerts its effects through two main mechanisms:
Incorporation into RNA and DNA: The compound is incorporated into RNA and DNA, disrupting their normal function and inhibiting protein synthesis.
Inhibition of DNA Methyltransferase: this compound inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes. .
Comparison with Similar Compounds
Similar Compounds
Decitabine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytarabine: A nucleoside analog used in the treatment of various cancers, including leukemia.
Gemcitabine: A nucleoside analog used in the treatment of pancreatic cancer and other solid tumors
Uniqueness
5-Azacytidine-15N4 is unique due to its incorporation of nitrogen isotopes, which allows for specific studies on the compound’s behavior and interactions. Its dual mechanism of action, involving both incorporation into nucleic acids and inhibition of DNA methyltransferase, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H12N4O5 |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1/i9+1,10+1,11+1,12+1 |
InChI Key |
NMUSYJAQQFHJEW-VOUHVYRCSA-N |
Isomeric SMILES |
C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)



![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)


![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)


![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)

